molecular formula C19H15N3O3S B12158588 N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B12158588
M. Wt: 365.4 g/mol
InChI Key: GLOSZNREIWOVRH-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique chemical structure, which combines a benzothiazole ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-1,3-benzothiazol-2-amine, which is then reacted with 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine

Uniqueness

Compared to similar compounds, N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide stands out due to its unique combination of a benzothiazole ring and a quinoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide (often abbreviated as MBQ) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H15N3O3S
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 1374537-52-6

Synthesis

The synthesis of MBQ involves several multi-step organic reactions, typically starting from 6-methoxybenzothiazole derivatives and incorporating quinoline structures. The process generally requires specific coupling agents and conditions to achieve high yields and purity. The compound's unique structural features allow for diverse reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that MBQ exhibits a range of biological activities, primarily attributed to its benzothiazole and quinoline moieties. The following table summarizes key findings related to its biological effects:

Biological Activity Mechanism Research Findings
AnticancerInduces apoptosis and cell cycle arrestInhibits proliferation in A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cell lines .
Anti-inflammatoryModulates inflammatory cytokinesReduces IL-6 and TNF-α levels in RAW264.7 macrophages .
AntimicrobialDisrupts microbial membranesExhibits growth inhibition against various pathogens.
AntioxidantScavenges free radicalsProtects cells from oxidative stress.

Anticancer Activity

A significant body of research has focused on the anticancer properties of MBQ. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, an MTT assay revealed that MBQ significantly reduced cell viability in A431 and A549 cells at concentrations as low as 1 μM. Flow cytometry analyses indicated that MBQ induces apoptosis through the activation of caspase pathways and causes G0/G1 phase arrest in the cell cycle.

Anti-inflammatory Effects

MBQ has shown promise as an anti-inflammatory agent. Studies utilizing ELISA techniques have reported that treatment with MBQ leads to a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures. This suggests that MBQ may be beneficial in conditions characterized by chronic inflammation.

Antimicrobial Properties

The antimicrobial potential of MBQ has been evaluated against a range of bacterial strains. Results indicate that MBQ effectively inhibits the growth of Gram-positive and Gram-negative bacteria, likely through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • In Vitro Evaluation in Cancer Research : A study published in Frontiers in Chemistry assessed the effects of several benzothiazole derivatives, including MBQ, on human cancer cell lines. The results demonstrated that MBQ exhibited significant cytotoxicity against A431 and A549 cells, with IC50 values comparable to established anticancer agents .
  • Inflammation Model : In a mouse model of inflammation, administration of MBQ resulted in significant reductions in inflammatory markers, suggesting its potential utility in treating inflammatory diseases .

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-22-15-6-4-3-5-12(15)13(10-17(22)23)18(24)21-19-20-14-8-7-11(25-2)9-16(14)26-19/h3-10H,1-2H3,(H,20,21,24)

InChI Key

GLOSZNREIWOVRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC

Origin of Product

United States

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